4-(4-bromophenyl)-6-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: 4-(4-bromophenyl)-2-chloropyrimidine, difluoromethylating reagent
- Conditions: Base-catalyzed nucleophilic substitution
- Product: 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidine
Step 3: Attachment of Pyrazole Moiety
- Reactants: 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidine, 1-methyl-1H-pyrazole-3-carbaldehyde, methylamine
- Conditions: Reductive amination
- Product: N-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]amine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl and difluoromethyl groups. The final step involves the attachment of the pyrazole moiety.
-
Step 1: Synthesis of Pyrimidine Core
- Reactants: 2,4-dichloropyrimidine, 4-bromophenylboronic acid
- Conditions: Palladium-catalyzed Suzuki coupling reaction
- Product: 4-(4-bromophenyl)-2-chloropyrimidine
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can target the pyrimidine ring or the bromophenyl group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of reduced pyrimidine or bromophenyl derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
Uniqueness
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE is unique due to its combination of a pyrimidine ring with bromophenyl and difluoromethyl groups, along with a pyrazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16BrF2N5 |
---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(difluoromethyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H16BrF2N5/c1-24(10-13-7-8-25(2)23-13)17-21-14(9-15(22-17)16(19)20)11-3-5-12(18)6-4-11/h3-9,16H,10H2,1-2H3 |
InChI Key |
SHBQGQOTQRTWBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.